Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438143
InChI: InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3
SMILES: CCN1C(=CC=N1)CC(=O)OCC
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

CAS No.:

Cat. No.: VC13438143

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name ethyl 2-(2-ethylpyrazol-3-yl)acetate
Standard InChI InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3
Standard InChI Key IZXGHJRNTOBPLM-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)CC(=O)OCC
Canonical SMILES CCN1C(=CC=N1)CC(=O)OCC

Introduction

Molecular Structure and Physicochemical Properties

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate (IUPAC name: ethyl 2-(1-ethyl-1H-pyrazol-5-yl)acetate) consists of a pyrazole ring substituted with an ethyl group at the nitrogen atom (position 1) and an ethyl acetate moiety at the carbon atom (position 5). The molecular formula is C₉H₁₅N₂O₂, with a molecular weight of 183.23 g/mol. Key physicochemical properties inferred from structurally similar compounds include:

  • Density: Estimated at ~1.05–1.15 g/cm³ (typical for pyrazole esters) .

  • Boiling Point: Likely ranges between 250–300°C, based on analogous pyrazole carboxylates .

  • LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .

Table 1: Comparative Molecular Data for Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetateC₉H₁₅N₂O₂183.231.9*
Ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate C₁₁H₁₈N₂O₂210.271.86
1-Methyl-3-ethyl-5-pyrazolecarboxylate C₈H₁₂N₂O₂168.191.45

*Predicted using computational tools.

Synthetic Pathways and Optimization

The synthesis of pyrazole derivatives often involves cyclization reactions, alkylation, or esterification. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, a plausible route involves N-alkylation followed by acyloxylation:

Step 1: N-Ethylation of Pyrazole

Pyrazole undergoes alkylation with ethyl bromide in the presence of a strong base (e.g., NaH) to yield 1-ethyl-1H-pyrazole .

Key Reaction Parameters (Derived from Patent CN103508959A) :

  • Base: Sodium hydride (NaH) facilitates deprotonation.

  • Solvent: Dimethylformamide (DMF) enhances reaction efficiency.

  • Temperature: 90–110°C optimizes yield (74–90%) .

  • Molar Ratios: Excess acylating agent (e.g., 4:1 dimethyl carbonate-to-substrate ratio) improves conversion .

Table 2: Impact of Reaction Conditions on Yield (Modeled After )

NaH (g/mmol)Dimethyl Carbonate (mmol)Temperature (°C)Yield (%)
0.220011079.1
0.420011085.7
0.82009074.7
0.835011090.1

Structural Characterization and Analytical Data

Spectroscopic techniques validate the compound’s structure:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl groups), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 5.5–6.5 ppm (pyrazole ring protons) .

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) .

  • Mass Spectrometry: Molecular ion peak at m/z 183.23 [M+H]⁺.

Challenges and Future Directions

Current limitations include the lack of direct toxicological data and scalable synthesis protocols. Future research should prioritize:

  • Process Optimization: Catalytic methods to reduce NaH dependency.

  • Biological Screening: In vitro assays to evaluate bioactivity.

  • Thermal Stability Studies: For industrial applications.

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